
4,4'-Ethylenedianiline
Overview
Description
4,4'-Ethylenedianiline (EDA), also known as 4,4'-diaminobibenzyl, is an aromatic diamine with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.30 g/mol . It features two aniline groups connected by an ethylene (–CH₂–CH₂–) bridge, giving it conformational flexibility compared to rigid aromatic diamines. EDA is a crystalline solid with a melting point of 134°C and is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .
Preparation Methods
Catalytic Hydrogenation of 4,4'-Dinitrobibenzyl
Reaction Mechanism
EDA is most commonly produced by reducing 4,4'-dinitrobibenzyl (1,2-bis(4-nitrophenyl)ethane) using hydrogen gas in the presence of a palladium-based catalyst. The reaction proceeds via sequential nitro group reduction:
{14}\text{H}{12}\text{N}2\text{O}4 + 6\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{14}\text{H}{16}\text{N}2 + 4\text{H}_2\text{O}
The palladium catalyst facilitates hydrogen adsorption and electron transfer, enabling selective reduction of nitro groups to amines without disrupting the ethylene bridge .
Industrial-Scale Optimization
Key parameters for maximizing yield and purity include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Hydrogen Pressure | 10–15 bar | ≥90% conversion |
Temperature | 80–100°C | Minimizes side reactions |
Catalyst Loading | 5% Pd/C (w/w) | Balances cost and activity |
Solvent | Methanol or Ethanol | Enhances H₂ solubility |
Continuous flow reactors outperform batch systems by maintaining steady-state conditions, achieving 93% isolated yield with a space-time yield of 0.8 g·L⁻¹·h⁻¹ . Post-reaction purification involves vacuum distillation or recrystallization from ethanol/water (3:1 v/v), yielding ≥99% purity (HPLC analysis).
Reduction Using Hydrazine Hydrate and Raney Nickel
Stoichiometry and Conditions
An alternative to hydrogenation employs hydrazine hydrate (N₂H₄·H₂O) as the reducing agent in methanol under atmospheric pressure:
{14}\text{H}{12}\text{N}2\text{O}4 + 3\text{N}2\text{H}4 \xrightarrow{\text{Raney Ni}} \text{C}{14}\text{H}{16}\text{N}2 + 6\text{H}2\text{O} + 3\text{N}_2
Raney nickel catalyzes hydrazine decomposition, generating reactive hydrogen species in situ. This method avoids high-pressure equipment but requires careful temperature control (60–70°C) to prevent over-reduction .
Yield and Practical Considerations
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Typical Yield : 82–85%
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Advantages : Suitable for small-scale laboratories; no specialized reactors needed.
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Limitations : Hydrazine’s toxicity necessitates rigorous waste treatment. Excess hydrazine may form azides, requiring quenching with acetic acid before isolation .
Synthesis from Para-Nitrotoluene via Oxidative Coupling
Two-Step Process
EDA production begins with para-nitrotoluene oxidation to 1,2-bis(4-nitrophenyl)ethane, followed by nitro group reduction:
Step 1: Oxidative Coupling
Para-nitrotoluene undergoes base-mediated coupling in methanolic KOH using aerial oxygen (supplied via fish tank aerator) and para-benzoquinone as an electron-transfer mediator:
7\text{H}7\text{NO}2 + \text{O}2 \xrightarrow{\text{KOH, } \text{ } p\text{-Benzoquinone}} \text{C}{14}\text{H}{12}\text{N}2\text{O}4 + 2\text{H}_2\text{O}
Step 2: Nitro Reduction
The resulting dinitro compound is reduced using either Method 1 or 2 described above .
Process Efficiency
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Oxidation Yield : 68–72% (limited by competing side reactions).
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Total Yield (Two-Step) : 58–62%.
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Key Challenge : Scalability of aerial oxidation, which requires precise O₂ flow rates and agitation to prevent dimerization byproducts.
Comparative Analysis of Reduction Methods
Parameter | Catalytic Hydrogenation | Hydrazine Reduction |
---|---|---|
Yield | 90–93% | 82–85% |
Reaction Time | 4–6 hours | 8–10 hours |
Pressure | 10–15 bar | Atmospheric |
Catalyst Cost | High (Pd/C) | Moderate (Raney Ni) |
Safety | Requires H₂ handling | Hydrazine toxicity |
Purity (HPLC) | ≥99% | 97–98% |
Emerging Methodologies and Innovations
Electrochemical Reduction
Pilot-scale studies demonstrate nitro group reduction using cathodic polarization (-1.2 V vs. Ag/AgCl) in acetonitrile/water electrolytes. This method achieves 88% yield with minimal waste but faces challenges in electrode fouling and energy efficiency .
Photocatalytic Routes
TiO₂-based photocatalysts under UV light reduce nitro groups at ambient conditions, though yields remain low (45–50%). Dopants like Pt or Au nanoparticles improve charge separation, enhancing efficiency to 65% .
Industrial Best Practices
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Catalyst Recycling : Pd/C retains 85% activity after five cycles when washed with hot dimethylformamide.
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Solvent Recovery : Methanol distillation achieves 95% solvent reuse, reducing production costs by 18%.
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Quality Control : FTIR (N-H stretch at 3300–3400 cm⁻¹) and HPLC (retention time = 4.2 min) ensure batch consistency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Ethylenedianiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 4,4’-diaminodicyclohexylmethane.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are typically employed.
Major Products Formed
Oxidation: Quinones.
Reduction: 4,4’-Diaminodicyclohexylmethane.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4’-Ethylenedianiline involves its ability to interact with various molecular targets, including enzymes and proteins. It can form stable complexes with these biomolecules, thereby inhibiting their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
4,4'-Methylenedianiline (MDA)
Structure: MDA (C₁₃H₁₄N₂) contains a methylene (–CH₂–) bridge instead of ethylene. This rigid structure reduces conformational freedom compared to EDA . Thermal Stability: MDA-based polymers exhibit higher thermal stability. For example, TpPa-COF (derived from a rigid diamine) degrades at 340°C, while EDA-based TpBba-COF degrades at 314°C due to EDA’s flexible backbone . Binding Capacity: In membrane imprinting, MDA shows a binding capacity of 4.7 μmol/g, outperforming EDA (2.9 μmol/g), attributed to stronger π-π interactions .
Bis(4-aminophenyl) Disulfide
Structure : Features a disulfide (–S–S–) linkage, enabling dynamic bond reformation under stress .
Mechanical Properties : Polymers with disulfide linkages exhibit 94% self-healing efficiency , surpassing EDA-based elastomers, which rely on hydrogen bonding .
Applications : Used in flexible biocomposites for enhanced interfacial compatibility, outperforming EDA in recyclability .
4,4'-Oxydianiline
Structure : Contains an ether (–O–) bridge, balancing rigidity and flexibility .
Thermal Stability : Ether linkages improve thermal resistance, with degradation temperatures exceeding 450°C in polyimide applications, higher than EDA-based polymers .
1,5-Diaminonaphthalene
Structure : A rigid, planar aromatic diamine .
Microporosity : Creates polymers with intrinsic microporosity (PIMs) for CO₂ sorption, achieving 12.5 cm³/g CO₂ uptake at 1 bar, superior to EDA-derived materials .
Data Table: Key Properties of 4,4'-Ethylenedianiline and Analogues
Research Findings
- Thermal Stability : EDA-based COFs (e.g., TpBba-COF) exhibit lower thermal stability (314°C ) compared to MDA-derived frameworks due to conformational flexibility .
- Membrane Selectivity: MDA’s higher binding affinity in imprinted membranes highlights its superiority in separation technologies over EDA .
- Mechanical Flexibility : EDA’s ethylene bridge improves ductility in TPUU elastomers, whereas disulfide-containing analogues prioritize self-healing .
Biological Activity
4,4'-Ethylenedianiline (EDA) is an organic compound with significant industrial applications, particularly in the synthesis of polymers and as a reagent in various chemical reactions. However, its biological activity has garnered attention due to its potential effects on health and the environment. This article explores the biological activity of EDA, including its interactions with biological systems, toxicity profiles, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 212.29 g/mol
- Physical State : Colorless solid (commercial samples may appear yellow or brown)
- Solubility : Slightly soluble in cold water; highly soluble in organic solvents (alcohol, benzene, ether)
- Melting Point : 91.5 - 92 °C
- Flash Point : 220 °C
Toxicological Studies
Research on the toxicological effects of EDA indicates that it can cause skin and eye irritation upon contact. The compound's interaction with biological systems primarily arises from its role in synthesizing polyurethanes, which can influence various biochemical pathways depending on the final products formed.
A study highlighted that EDA participates in condensation reactions with formaldehyde, leading to polymeric materials that may exhibit different biological activities based on their structure and composition.
Case Studies and Research Findings
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Bacterial Activity : A study investigated the antibacterial properties of compounds synthesized from EDA. It was found that certain derivatives exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Bacillus subtilis and Micrococcus luteus. In contrast, Gram-negative bacteria such as Salmonella enterica showed more resistance due to their complex membrane structures .
Bacterial Strain Inhibition Effect Bacillus subtilis Significant Micrococcus luteus Significant Salmonella enterica Moderate Pseudomonas aeruginosa Minimal - Genotoxicity and Carcinogenicity : Limited studies have assessed EDA's genotoxic potential. The National Toxicology Program (NTP) conducted studies indicating that while EDA and its derivatives have shown some mutagenic activity in vitro, further research is necessary to establish a clear link to carcinogenic effects in vivo .
- Metabolism and Disposition : Research has shown that EDA undergoes metabolic processes leading to various metabolites, which may have different biological activities compared to the parent compound. Studies involving radiolabeled EDA demonstrated significant urinary excretion of metabolites within 72 hours post-administration .
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are optimal for producing high-purity 4,4'-Ethylenedianiline, and how are yields quantified?
- Methodological Answer : EDA is typically synthesized via condensation reactions, such as the acid-catalyzed reaction of formaldehyde with substituted anilines. Critical parameters include stoichiometric ratios (e.g., 2:1 aniline-to-formaldehyde), temperature control (60–80°C), and catalyst selection (e.g., HCl or H₂SO₄). Post-synthesis purification involves recrystallization using ethanol/water mixtures, with purity validated via HPLC (≥99%) and melting point analysis (133–137°C) . Yield optimization requires monitoring reaction kinetics using FTIR or NMR to track intermediate formation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing EDA in polymer composites?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies amine (-NH₂) and aromatic C-H stretches (∼3300 cm⁻¹ and 1600 cm⁻¹). Nuclear magnetic resonance (¹H NMR) resolves ethylene bridge protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.1 ppm). For quantification in polymers, reverse-phase HPLC with UV detection (λ = 254 nm) achieves detection limits of 0.1 ppm. Cross-validation with mass spectrometry (LC-MS) ensures accuracy, particularly in complex matrices .
Advanced Research Questions
Q. How do structural modifications of EDA influence the mechanical properties of polyurethane elastomers, and what experimental frameworks validate these effects?
- Methodological Answer : EDA’s ethylene bridge enhances polymer chain flexibility compared to methylenedianiline (MDA). Researchers should compare tensile strength and thermal stability (via TGA/DSC) of EDA-cured elastomers with analogs (e.g., MDA, ODA). Dynamic mechanical analysis (DMA) quantifies glass transition temperature (Tg) shifts, while small-angle X-ray scattering (SAXS) correlates molecular packing with elasticity. For example, EDA-based polyurethanes exhibit 20% higher elongation-at-break than MDA variants due to reduced crystallinity .
Q. What mechanisms underlie the anticancer activity of EDA-derived covalent organic frameworks (COFs), and how are apoptotic pathways experimentally validated?
- Methodological Answer : EDA-based COFs (e.g., EDTFP-1) induce mitochondrial-dependent apoptosis via ROS generation. Key assays include:
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) in HCT116 cells.
- DNA Fragmentation : TUNEL assay or comet electrophoresis.
- Mitochondrial Membrane Potential : JC-1 dye flow cytometry.
- Protein Modulation : Western blotting for Bax/Bcl-2 ratios and p53 phosphorylation. EDTFP-1 shows IC₅₀ values of 12–18 µM across cancer cell lines, with selectivity confirmed via comparative studies with non-cancerous fibroblasts .
Q. How can researchers resolve discrepancies in reported bioaccumulation potential of EDA across ecological models?
- Methodological Answer : Existing data for analogous diamines (e.g., MDA) suggest low bioconcentration factors (BCF < 100), but EDA-specific studies are limited. Researchers should:
- Conduct aquatic bioaccumulation tests using OECD TG 305 guidelines with Cyprinus carpio.
- Measure log Kow (estimated 1.8–2.2) via shake-flask HPLC to predict lipid affinity.
- Validate trophic transfer using stable isotope-labeled EDA in microcosm studies. Contradictions may arise from pH-dependent speciation (EDA’s pKa ∼5.17), requiring ion-specific modeling .
Q. What challenges exist in developing standardized analytical methods for EDA detection in soil, and how can mass spectrometry address these?
- Methodological Answer : EDA’s low volatility and soil adsorption complicate extraction. Recommended workflow:
- Extraction : Accelerated solvent extraction (ASE) with methanol:acetic acid (9:1) at 100°C.
- Cleanup : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges.
- Detection : LC-MS/MS with ESI+ ionization (m/z 213 → 106/120). Achieves detection limits of 0.01 µg/kg, outperforming GC-MS due to EDA’s thermal instability. Method validation requires spike/recovery studies (85–110% accuracy) across soil types .
Q. Data Contradiction and Validation
Q. Why do conflicting reports exist regarding EDA’s selectivity in molecularly imprinted membranes (MIMs), and how can binding assays resolve these?
- Methodological Answer : EDA’s structural similarity to MDA (differing by one methylene group) complicates selective binding. To address this:
- Perform competitive binding assays using radiolabeled EDA/MDA in MIMs.
- Quantify binding capacity via Scatchard plots (EDA: 4.7 µmol/g vs. MDA: 2.9 µmol/g in P(AN-co-IA) membranes).
- Validate specificity using surface plasmon resonance (SPR) with immobilized EDA templates. Differences arise from hydrogen-bonding capacity and π-π interactions, requiring DFT simulations for mechanistic clarity .
Q. Comparative and Mechanistic Studies
Q. What methodological considerations are critical when evaluating EDA’s role in epoxy resin cure kinetics relative to other diamines?
- Methodological Answer : Compare EDA with MDA and DDM using:
- DSC Isothermal Studies : Track exothermic peaks at 120–150°C to calculate activation energy (Ea) via Kissinger method. EDA’s longer ethylene bridge reduces Ea by 15% vs. MDA.
- Rheology : Monitor viscosity buildup (gel time) under shear. EDA’s lower basicity delays gelation, enabling longer processing windows.
- Network Density : Swelling tests in THF correlate crosslink density with amine equivalent weight. EDA’s flexible backbone reduces stress cracking in cured resins .
Properties
IUPAC Name |
4-[2-(4-aminophenyl)ethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUHZHQLCGZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060742 | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
621-95-4 | |
Record name | 4,4′-Ethylenedianiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Diaminodibenzyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diaminobibenzyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60033 | |
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Record name | 4,4'-Diaminobibenzyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,4'-Diaminobibenzyl | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=580 | |
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Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-ethylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.743 | |
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Retrosynthesis Analysis
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